molecular formula C8H10O4S B031040 2-Hydroxyethyl benzenesulfonate CAS No. 249285-50-5

2-Hydroxyethyl benzenesulfonate

Cat. No. B031040
M. Wt: 202.23 g/mol
InChI Key: BJFRCYIYQLHUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydroxy-substituted alkyl benzenesulfonates, including 2-Hydroxyethyl benzenesulfonate, has been explored through various methods. A notable approach involves the ortho-acylation of benzenesulfonamide leading to the formation of hemiaminal, which upon in situ reduction yields 2-hydroxyalkyl benzenesulfonamide, a key pharmacophoric element for designing drug-like scaffolds (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl benzenesulfonate and its derivatives has been characterized using X-ray crystallography, revealing details about their molecular geometry. For example, the study of 3,3′-Di-tert-butyl-2′-hydroxy-5,5′,6,6′-tetramethylbiphenyl-2-yl benzenesulfonate highlighted the presence of an intramolecular O—H⋯O hydrogen bond (Chen, Lin, & Ko, 2009).

Chemical Reactions and Properties

The photocatalytic degradation of benzenesulfonate derivatives on colloidal titanium dioxide has been investigated, showing that the initial step involves hydroxylation to produce hydroxy- and dihydroxybenzenesulfonates, with subsequent desulfonation increasing acidity (Szabó-Bárdos et al., 2011).

Physical Properties Analysis

Studies on hydroxyl-substituted alkyl benzenesulfonates, including molecular dynamics simulations, have provided insights into their interfacial properties, liquid density profile, and surfactant aggregate structure at the water/vapor and water/decane interfaces, revealing the impact of surfactant coverage on molecular orientation and hydrogen bond formation (Sun, Xiao, & Liu, 2011).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyethyl benzenesulfonate have been studied in terms of its reactivity and potential applications in synthesis. For instance, the rearrangement of oxiran-2-ylmethyl benzenesulfonates to form 2-(phenoxymethyl)oxirane derivatives demonstrates the compound's versatility and the unexpected cleavage of C-S bonds under certain conditions (Shen et al., 2017).

Scientific Research Applications

Interfacial Properties and Surfactant Behavior 2-Hydroxyethyl benzenesulfonate derivatives exhibit significant dynamic interfacial dilational properties. The study of hydroxy-substituted alkyl benzenesulfonates like sodium 2-hydroxy-3-decyl-5-octylbenzenesulfonate (C10C8OHphSO3Na) has shown that these compounds have distinct behaviors at water-air and water-decane interfaces. These behaviors are attributed to changes in surfactant conformation and the arrangement within the surface layer, highlighting the utility of these compounds in probing the structure of surfactant adsorption films (Huang et al., 2007).

Photocatalytic Degradation The photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide was explored, showing that hydroxylation of the surfactant is an initial step leading to the production of hydroxy- and dihydroxybenzenesulfonates. This process involves desulfonation and is indicative of the compound's role in environmental remediation and understanding of photocatalytic degradation pathways (Szabó-Bárdos et al., 2011).

Layered Double Hydroxides Research into Mg–Al layered double hydroxides (LDHs) intercalated with benzenesulfonate and benzenedisulfonate ions has provided insights into their structural properties and potential applications in materials science. These LDHs maintain the molecular structures of the intercalated ions and show changes in the orientation of the benzene ring depending on the content, suggesting applications in catalysis and as advanced materials (Kameda et al., 2008).

Biodesulfurization 2-Hydroxyethyl benzenesulfonate is involved in the biodesulfurization process of dibenzothiophene, an organosulfur compound in petroleum. The enzyme HPBS desulfinase catalyzes the cleavage of the carbon-sulfur bond, forming hydroxybiphenyl and sulfite, demonstrating the compound's relevance in environmental biotechnology and the bioremediation of fossil fuels (Watkins et al., 2003).

Electronic and Optoelectronic Applications The doping of poly(3,4-ethylenedioxythiophene) (PEDOT) with alkyl benzenesulfonates has been studied for its impact on conductivity and stability, which is crucial for applications in electronic devices like electrochromic devices, disposable electrodes, and supercapacitors. These studies contribute to the development of advanced materials for electronics and optoelectronics (Yoo et al., 2006).

Safety And Hazards

“2-Hydroxyethyl benzenesulfonate” can pose various safety hazards. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be handled with personal protective equipment, and adequate ventilation should be ensured .

properties

IUPAC Name

2-hydroxyethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFRCYIYQLHUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl benzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl benzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl benzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl benzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.